molecular formula C16H26O2 B1621947 2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one CAS No. 84642-57-9

2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one

Cat. No.: B1621947
CAS No.: 84642-57-9
M. Wt: 250.38 g/mol
InChI Key: JIJOZOBTAJWEID-UHFFFAOYSA-N
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Description

2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

84642-57-9

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

2-[2-(3,3,5-trimethylcyclohexyl)acetyl]cyclopentan-1-one

InChI

InChI=1S/C16H26O2/c1-11-7-12(10-16(2,3)9-11)8-15(18)13-5-4-6-14(13)17/h11-13H,4-10H2,1-3H3

InChI Key

JIJOZOBTAJWEID-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)CC(=O)C2CCCC2=O

Canonical SMILES

CC1CC(CC(C1)(C)C)CC(=O)C2CCCC2=O

84642-57-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

111 g of freshly distilled morpholinocyclopentene, 71.7 g of triethylamine and 900 ml of chloroform are added to a round flask which is fitted with a thermometer, stirrer, reflux condenser and dropping funnel and the mixture is cooled to 0° C. Under a nitrogen atmosphere there are slowly added dropwise thereto 128 g of crude 3,3,5-trimethyl-cyclohexylacetyl chloride in 200 ml of chloroform. The flask content is stirred until it has reached a temperature of 20° C. and it is then warmed at 40° C. for a further 7 hours. After 12 hours, 76.2 of concentrated hydrochloric acid in 190 ml of water are added thereto and the flask content is held at reflux temperature for 21/2 hours. Thereafter, the organic phase is separated, the aqueous phase is extracted twice with chloroform and the combined chloroform extracts are washed as follows: three times with 10% hydrochloric acid, once with water, once with bicarbonate solution and finally with sodium chloride solution until neutral. Now it is concentrated in a rotary evaporator and the crude product (212 g) is distilled in vacuo. There are obtained 90 g (yield: 58%) of 2-(3,3,5-trimethylcyclohexylacetyl)-cyclopentanone.
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71.7 g
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900 mL
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3,3,5-trimethyl-cyclohexylacetyl chloride
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128 g
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190 mL
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200 mL
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